molecular formula C20H21ClN6O4 B2492756 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 865655-16-9

5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2492756
CAS No.: 865655-16-9
M. Wt: 444.88
InChI Key: UJRHRXIRFYPACT-UHFFFAOYSA-N
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Description

5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O4 and its molecular weight is 444.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to the specified triazole derivative have been synthesized and evaluated for their antimicrobial activities. For instance, a study reported the synthesis of novel 1,2,4-triazole derivatives and tested them for antimicrobial efficacy. Some of these compounds exhibited good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

A specific application in materials science is the use of triazole derivatives as corrosion inhibitors for metals. A study demonstrated that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibits the corrosion of mild steel in a hydrochloric acid medium, achieving an inhibition efficiency of up to 98% (Bentiss et al., 2009).

Synthesis of Biologically Active Compounds

The chemistry of triazole derivatives has been explored for the synthesis of biologically active compounds. For example, a study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates revealed their use in creating triazole-based scaffolds for peptidomimetics and other active compounds. This work highlights the utility of triazole chemistry in drug discovery and development (Ferrini et al., 2015).

Antitumor Activity

Research has also focused on the synthesis and evaluation of triazole derivatives as antitumor agents. One study synthesized novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of triazole derivatives in cancer therapy (Hassan et al., 2014).

Corrosion Control

Another important application is in corrosion control, where triazole derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. This underscores their significance in protecting industrial materials from corrosive damage (Elbelghiti et al., 2016).

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O4/c1-3-31-16-7-5-4-6-13(16)23-17(28)11-27-19(22)18(25-26-27)20(29)24-14-10-12(21)8-9-15(14)30-2/h4-10H,3,11,22H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRHRXIRFYPACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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